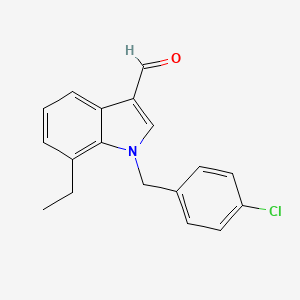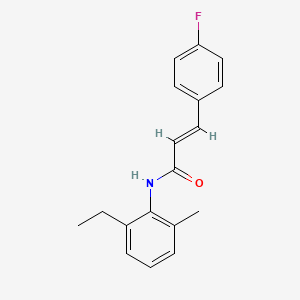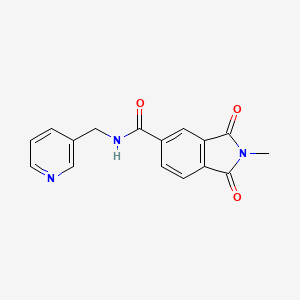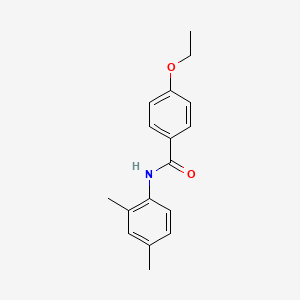![molecular formula C15H20N2O2S B5781444 N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which are involved in a variety of cellular processes such as growth, differentiation, and immune response.
Mecanismo De Acción
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by inhibiting the activity of JAKs, which are enzymes that phosphorylate and activate STATs. By inhibiting JAK activity, this compound prevents the activation of STATs and downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis, which can be beneficial in the treatment of cancer.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its specificity for JAK/STAT signaling pathways, which makes it a useful tool for studying these pathways in vitro. However, this compound has some limitations as well. It has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling pathways in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in these diseases.
Métodos De Síntesis
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl isothiocyanate with cyclohexanecarboxylic acid, followed by the reaction with 4-aminophenol. The resulting product is then treated with thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways. These pathways are involved in many cellular processes, including immune response, cell proliferation, and differentiation. Inhibition of these pathways has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-12(8-10-13)16-15(20)17-14(18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBUXXHCTKPSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)





